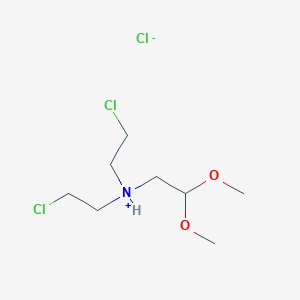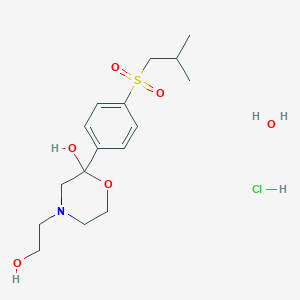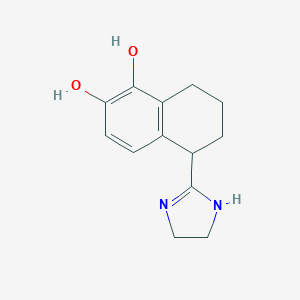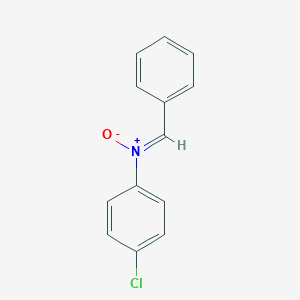
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrone, N-(p-chlorophenyl)-alpha-phenyl-, also known as PCPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a type of nitrone, which is a class of organic compounds that contain a nitrogen-oxygen double bond and a carbon-nitrogen double bond. PCPN is a highly reactive compound that has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been studied extensively in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. In organic chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used as a reagent for the synthesis of various compounds, including oximes, isoxazoles, and pyrazoles. In medicinal chemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In biochemistry, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been used to trap and study free radicals and reactive oxygen species.
Wirkmechanismus
The mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is not fully understood, but it is believed to involve the formation of a stable adduct with free radicals and reactive oxygen species. The adduct formation prevents these species from damaging cellular components, such as proteins and DNA, and thereby protects the cells from oxidative stress.
Biochemical and physiological effects:
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Nitrone, N-(p-chlorophenyl)-alpha-phenyl- has been shown to protect neuronal cells from oxidative stress-induced cell death and to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Nitrone, N-(p-chlorophenyl)-alpha-phenyl- in lab experiments include its high reactivity, stability, and selectivity towards free radicals and reactive oxygen species. However, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a highly toxic compound and requires careful handling and disposal. Additionally, the synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a multi-step process that requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on Nitrone, N-(p-chlorophenyl)-alpha-phenyl- could focus on its potential applications in the treatment of neurodegenerative diseases, as well as its use as a reagent for the synthesis of novel compounds. Additionally, further studies could be conducted to elucidate the mechanism of action of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- and to explore its potential applications in other fields of research, such as materials science and environmental chemistry.
In conclusion, Nitrone, N-(p-chlorophenyl)-alpha-phenyl- is a synthetic compound that has shown great potential in various fields of research. Its high reactivity and selectivity towards free radicals and reactive oxygen species make it a valuable tool for studying oxidative stress and its role in various diseases. However, the toxic nature of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- requires careful handling and disposal, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- involves the reaction of p-chlorobenzaldehyde with alpha-phenylhydroxylamine in the presence of a catalyst. The reaction results in the formation of Nitrone, N-(p-chlorophenyl)-alpha-phenyl- as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
19865-58-8 |
|---|---|
Produktname |
Nitrone, N-(p-chlorophenyl)-alpha-phenyl- |
Molekularformel |
C31H26ClNO4 |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C13H10ClNO/c14-12-6-8-13(9-7-12)15(16)10-11-4-2-1-3-5-11/h1-10H/b15-10- |
InChI-Schlüssel |
SQFOKZCBFNORNB-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=[N+](/C2=CC=C(C=C2)Cl)\[O-] |
SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=C(C=C2)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



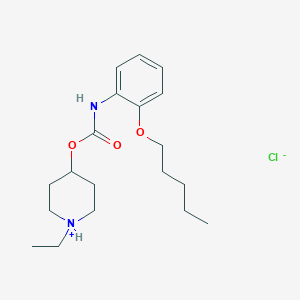


![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)

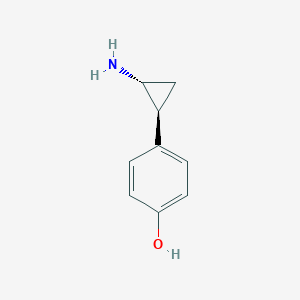
![Methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5R,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B217127.png)
![cis-4-Hydroxytricyclo[3.1.0.0(2,6)]hexane-3-carbonitrile](/img/structure/B217133.png)
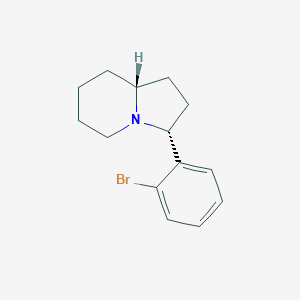

![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
